Methyl 2-((2-fluoroethyl)amino)propanoate
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Description
“Methyl 2-((2-fluoroethyl)amino)propanoate” is a chemical compound with the CAS Number: 1512856-44-8 . It has a molecular weight of 149.17 . The IUPAC name for this compound is methyl (2-fluoroethyl)alaninate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-((2-fluoroethyl)amino)propanoate” is represented by the InChI code: 1S/C6H12FNO2/c1-5(6(9)10-2)8-4-3-7/h5,8H,3-4H2,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“Methyl 2-((2-fluoroethyl)amino)propanoate” has a molecular weight of 149.17 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the sources I found.Scientific Research Applications
Synthesis and Radiochemistry
Synthesis in Drug Development : Methyl (S)-3-amino-3-(3-pyridyl)propanoate, a related compound, is crucial for synthesizing RWJ-53308, a GP IIb/IIIa antagonist with potential therapeutic applications (Zhong et al., 1999).
Radiopharmaceutical Development : Fluorinated analogues of alpha-aminoisobutyric acid, such as 2-amino-3-fluoro-2-methylpropanoic acid (FAMP) and 3-fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP), have been synthesized and evaluated as potential imaging agents for neoplasms using positron emission tomography (PET) (McConathy et al., 2002).
Biomedical Imaging
PET Imaging of Brain Tumors : Enantiomers of 2-amino-3-fluoro-2-methylpropanoic acid and 3-fluoro-2-methyl-2-N-(methylamino)propanoic acid were synthesized and evaluated as potential PET radioligands for imaging brain tumors, demonstrating high tumor-to-normal brain ratios (Yu et al., 2010).
Imaging Hypoxia in Tumors : Radiosynthesis of O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT) was designed for detecting hypoxic tumor tissue, showcasing the potential of utilizing specific transport systems like amino acid transporters for tracer uptake in cells (Malik et al., 2012).
Pharmaceutical Research
- Sphingosine-1 Phosphate Receptor Imaging : Automated synthesis of a PET radiopharmaceutical targeting sphingosine-1 phosphate receptor 1 (S1P1) was achieved, indicating potential applications in diagnostic imaging of diseases like multiple sclerosis (Luo et al., 2019).
Molecular Biology and Chemistry
Genetically Encoded Fluorescent Amino Acids : Research into fluorophores like dansylalanine, which can be biosynthetically incorporated into proteins at specific sites, offers insights into protein structure, dynamics, and interactions (Summerer et al., 2006).
Fluorescence Derivatisation of Amino Acids : The study on derivatising amino acids with 3-(Naphthalen-1-ylamino)propanoic acid for enhanced fluorescence demonstrates the compound's utility in biochemical assays (Frade et al., 2007).
Material Science and Corrosion Inhibition
- Corrosion Inhibition Research : Bipyrazolic derivatives such as methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate have been synthesized and shown to be highly effective corrosion inhibitors for steel, indicating potential industrial applications (Missoum et al., 2013).
Safety and Toxicology
- Safety Assessment in Humans : A study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting S1PR1, showing no adverse events and providing insights into the tracer's potential for evaluating inflammation in human clinical populations (Brier et al., 2022).
properties
IUPAC Name |
methyl 2-(2-fluoroethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-5(6(9)10-2)8-4-3-7/h5,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRNWWJHHDHQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-fluoroethyl)amino)propanoate |
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